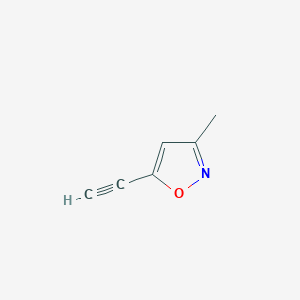
5-Ethynyl-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-3-methyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyl-1,2-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of sodium hydride with methyl acetate in the presence of tetrahydrofuran and acetonitrile, followed by heating under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic protocols that ensure high yields and purity. The use of magnetic nanocatalysts has been explored for the efficient synthesis of oxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products.
Reduction: Reduction and cleavage of the ring can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like azides are employed in click chemistry reactions.
Major Products:
Oxidation: Open-chain derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole compounds.
Applications De Recherche Scientifique
5-Ethynyl-3-methyl-1,2-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethynyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-Methyl-1,2-oxazole: Shares the oxazole ring but lacks the ethynyl group.
5-Methyl-1,2-oxazole: Similar structure with a methyl group at the 5-position instead of an ethynyl group.
5-Ethynyl-1,2-oxazole: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 5-Ethynyl-3-methyl-1,2-oxazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C6H5NO |
|---|---|
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
5-ethynyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 |
Clé InChI |
FEQKQRACAJCEQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


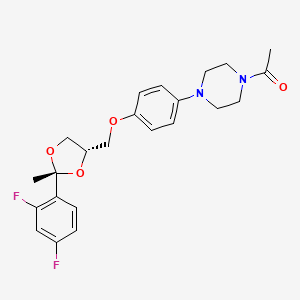
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)
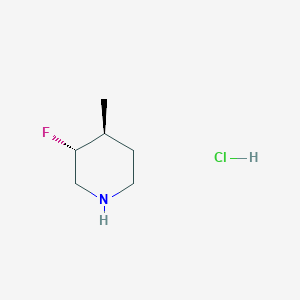
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
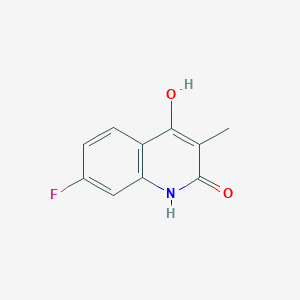
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)


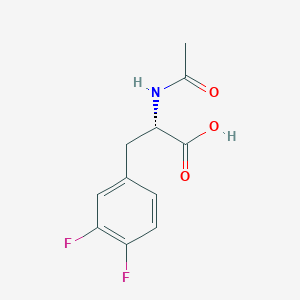
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)

